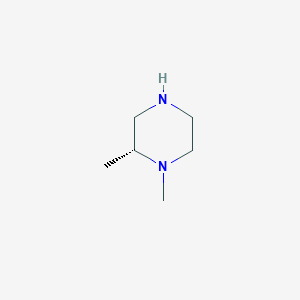

(2R)-1,2-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure (2R)-1,2-dimethylpiperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds, including blockbuster drugs.[1] While simple N,N'-disubstituted piperazines are common, the introduction of stereocenters on the carbon framework dramatically expands the accessible three-dimensional chemical space, offering refined control over pharmacological and pharmacokinetic properties. Enantiopure (2R)-1,2-dimethylpiperazine is a valuable chiral building block, providing a structurally defined motif for the development of novel therapeutics. Its synthesis, however, presents a significant challenge: the precise and predictable control of stereochemistry at the C2 position while managing the reactivity of the two distinct nitrogen atoms.

This guide provides a comprehensive overview of robust and scalable synthetic strategies to access enantiopure this compound. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols, and offer a comparative analysis to aid researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Strategic Overview: Retrosynthetic Analysis and Core Challenges

The primary challenge in synthesizing this compound lies in establishing the stereogenic center at C2 with high enantiopurity. A secondary challenge is the selective methylation of the N1 nitrogen without affecting the N4 position, which is often addressed through orthogonal protecting group strategies.

A general retrosynthetic analysis reveals several key bond disconnections and strategic approaches:

Caption: Retrosynthetic analysis of this compound.

The most prevalent and successful strategies can be categorized as follows:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of readily available starting materials, such as α-amino acids.[2][3]

-

Asymmetric Catalysis: Employing a chiral catalyst to convert a prochiral substrate into the desired enantiomer with high selectivity.[4][5]

-

Diastereoselective Approaches: Using a chiral auxiliary to direct a transformation, creating diastereomers that can be separated, followed by removal of the auxiliary.[6][7]

This guide will focus on the first two strategies as they represent the most modern and efficient pathways.

Pathway I: Chiral Pool Synthesis from D-Alanine

This is arguably the most direct and widely adopted method. It utilizes D-alanine as the starting material, which already contains the required (R)-configured stereocenter. The core of this strategy involves building the piperazine ring around this chiral fragment.

Causality and Rationale: The choice of D-alanine is critical as its α-carbon directly becomes the C2 stereocenter of the target molecule. The synthesis then becomes a sequence of transformations to construct the heterocyclic ring. A key and highly effective transformation for ring closure is the aza-Michael addition of a chiral diamine to an activated vinyl species.[2][8]

General Workflow:

Caption: Workflow for synthesis from D-Alanine.

Detailed Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is a representative synthesis based on established literature methods.[2][8]

Step 1: Preparation of N-Boc-(R)-2-aminopropan-1-ol from D-Alanine

-

Amine Protection: Suspend D-alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Acidify the reaction to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-D-alanine.

-

Carboxylic Acid Reduction: Dissolve the N-Boc-D-alanine (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂). Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the resulting white slurry for 30 minutes. Filter the mixture to remove the salt byproduct. To the filtrate, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water and stir for 4 hours. Quench the reaction carefully with 1M HCl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford N-Boc-(R)-2-aminopropan-1-ol.

Step 2: Synthesis of the Diamine Precursor

-

Hydroxyl Activation: Dissolve N-Boc-(R)-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at room temperature overnight. Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution. Dry and concentrate to yield the tosylated intermediate.

-

Azide Displacement & Reduction: Dissolve the tosylate in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80 °C for 12 hours. After cooling, dilute with water and extract with ethyl acetate. Concentrate the organic phase. The crude azide is then dissolved in methanol, and Palladium on carbon (10% Pd/C, 0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). Stir under a hydrogen atmosphere for 16 hours. Filter the reaction through Celite and concentrate the filtrate to yield the key intermediate, tert-butyl (R)-(1,2-diaminopropan-2-yl)carbamate.

Step 3: Cyclization and Final Methylations

-

Aza-Michael Ring Closure: To a solution of the diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.1 eq). Reflux the mixture for 6 hours. This generates a vinyl sulfonium salt in situ, which undergoes an intramolecular aza-Michael addition to form the piperazine ring.[2] After cooling, filter the mixture and concentrate. Purify by column chromatography to yield (R)-1-Boc-2-methylpiperazine.

-

N4-Methylation: Dissolve (R)-1-Boc-2-methylpiperazine (1.0 eq) in methanol. Add aqueous formaldehyde (37%, 1.5 eq) and acetic acid (0.1 eq). Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry and concentrate to give (R)-1-Boc-4-methyl-2-methylpiperazine.

-

Final Deprotection: Dissolve the protected piperazine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the solution under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate to yield the final product, This compound .

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |

| 1 | D-Alanine → N-Boc-(R)-alaninol | 85-95% (2 steps) | >99% |

| 2 | Alaninol → Diamine Precursor | 70-80% (2 steps) | >99% |

| 3 | Cyclization & Methylations | 50-65% (3 steps) | >99% (No racemization) |

Pathway II: Asymmetric Hydrogenation of Pyrazines

This approach represents a more modern and highly efficient strategy, relying on transition-metal catalysis to set the stereocenter. The synthesis begins with a simple, achiral pyrazine derivative, which is then hydrogenated using a chiral catalyst to produce the desired enantiomer.

Causality and Rationale: The key to this method is the formation of a transient chiral complex between the pyrazine substrate and a metal center bearing a chiral ligand. The ligand's stereochemistry dictates the facial selectivity of hydrogen addition to the C=N double bond, leading to a preponderance of one enantiomer. Iridium complexes with chiral phosphine ligands like (S,S)-f-Binaphane have proven highly effective.[5] Activation of the pyrazine ring, often by N-alkylation to form a pyrazinium salt, is crucial for achieving high reactivity and enantioselectivity.[5]

General Workflow:

Caption: Workflow for Asymmetric Hydrogenation.

Protocol Outline: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient methods developed for chiral piperazine synthesis.[5]

Step 1: Preparation and Activation of 2-Methylpyrazine

-

Commercially available 2-methylpyrazine (1.0 eq) is dissolved in a suitable solvent like THF.

-

An activating agent, such as benzyl bromide (BnBr, 1.1 eq), is added, and the mixture is stirred at room temperature for 24 hours to precipitate the corresponding pyrazinium salt. The salt is filtered, washed with ether, and dried.

Step 2: Asymmetric Hydrogenation

-

In an autoclave, the pyrazinium salt (1.0 eq) and the chiral catalyst, typically generated in situ from [Ir(COD)Cl]₂ and a chiral ligand like (S,S)-f-Binaphane (0.5-2 mol%), are combined in a degassed solvent (e.g., THF).

-

The vessel is purged and pressurized with hydrogen gas (H₂).

-

The reaction is stirred at a specific temperature and pressure until completion (monitored by HPLC or TLC).

Step 3: N-Methylation and Deprotection

-

The resulting (R)-2-methylpiperazine derivative (which may still have the activating group, e.g., benzyl, on one nitrogen) is worked up and purified.

-

If a benzyl group was used for activation, it can be removed via hydrogenolysis (Pd/C, H₂).

-

The free (R)-2-methylpiperazine is then N-methylated, often after protecting the other nitrogen to ensure regioselectivity, using a method similar to that described in Pathway I (e.g., reductive amination).

-

Final deprotection yields the target molecule.

| Parameter | Typical Value | Reference |

| Catalyst | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | [5] |

| Substrate | 2-Methylpyrazinium Salt | [5] |

| H₂ Pressure | 600 - 1000 psi | [4][5] |

| Temperature | 30 - 60 °C | [5] |

| Yield | 85 - 95% | [5] |

| Enantiomeric Excess (ee) | 90 - 96% | [5] |

Conclusion and Future Outlook

The synthesis of enantiopure this compound can be approached through several effective strategies. The chiral pool approach starting from D-alanine offers a reliable, albeit multi-step, route that guarantees absolute stereochemical fidelity. It is an excellent choice when scalability and cost of starting materials are primary concerns. In contrast, the asymmetric hydrogenation of pyrazines represents a more elegant and atom-economical method. While it requires specialized catalysts and high-pressure equipment, it provides rapid access to the chiral piperazine core with excellent enantioselectivity and is well-suited for modern drug discovery efforts.

The choice between these pathways depends on the specific resources, scale, and expertise available. As the field advances, direct C-H functionalization methods may offer even more concise routes to substituted piperazines, further expanding the synthetic chemist's toolbox for accessing these critical pharmacophores.[1]

References

-

Durand, C., & Szostak, M. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 27(19), 6533. [Link]

-

Beaulieu, F., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4146–4153. [Link]

-

O'Brien, Z. J., et al. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 13(3), 785-791. [Link]

-

Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5698-5703. [Link]

-

Xie, J.-H., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]

-

Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. [Link]

-

Carroll, F. I., et al. (1997). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 62(11), 3840-3841. [Link]

-

O'Brien, Z. J., et al. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Request PDF. [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(2R)-1,2-dimethylpiperazine molecular weight and formula

An In-depth Technical Guide to (2R)-1,2-Dimethylpiperazine for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's potency, selectivity, and pharmacokinetic profile.[1] Furthermore, the piperazine ring often imparts favorable properties such as increased hydrophilicity and metabolic stability.[2]

Within this important class of heterocycles, chiral substituted piperazines have garnered significant attention. The introduction of stereocenters, as seen in this compound, allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. This guide provides a comprehensive technical overview of this compound, focusing on its core attributes, stereoselective synthesis, and applications for professionals in drug discovery and development.

Part 1: Core Molecular Attributes

This compound is a chiral diamine whose specific stereoconfiguration is crucial for its function as a synthetic building block. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [3][4][5] |

| Molecular Weight | 114.19 g/mol | [3][4][6] |

| Monoisotopic Mass | 114.115698455 Da | [4][7] |

| CAS Number | 623586-02-7 | [7] |

| Appearance | Brown oily product (as described in synthesis) | [8] |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | [4][7] |

| Hydrogen Bond Acceptor Count | 2 | [4][7] |

| Hydrogen Bond Donor Count | 1 | [9] |

digraph "(2R)-1,2-dimethylpiperazine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Chemical Structure", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; N4 [label="N"]; C2 [label="C"]; C3 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me_N1 [label="CH₃"]; C_Me_C2 [label="CH₃"]; H_C2 [label="H", fontcolor="#5F6368"];

// Invisible nodes for positioning inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges to form the piperazine ring and substituents N1 -> C2; C2 -> C3; C3 -> N4; N4 -> C5; C5 -> C6; C6 -> N1; N1 -> C_Me_N1; C2 -> inv1 [dir=none, style=dashed, color="#5F6368"]; inv1 -> H_C2 [dir=none, style=dashed, color="#5F6368"]; C2 -> inv2 [dir=none, style=solid, penwidth=2]; inv2 -> C_Me_C2 [dir=none, style=solid, penwidth=2];

// Positioning with ranks {rank=same; C6; C5;} {rank=same; N1; N4;} {rank=same; C2; C3;} {rank=same; C_Me_N1; C_Me_C2; H_C2;} }

Caption: 2D structure of this compound with stereochemistry.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperazine derivatives is a critical task in medicinal chemistry. The biological activity of a final compound often depends on the precise stereochemistry of its intermediates. Several strategies exist for preparing chiral methylated piperazines, including diastereoselective alkylations and intramolecular Mitsunobu reactions.[10]

A documented method for synthesizing this compound involves the reductive amination of a chiral precursor, followed by deprotection.[8] This approach provides excellent control over the desired stereochemistry.

Experimental Protocol: Synthesis of this compound[9]

This protocol outlines a two-stage process starting from (R)-tert-butyl 3-methylpiperazine-1-carboxylate.

Stage 1: Reductive Amination

-

Rationale: This step introduces the N1-methyl group. Formaldehyde serves as the carbon source, which forms an intermediate iminium ion. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, preventing unwanted side reactions. Zinc chloride acts as a Lewis acid to facilitate iminium ion formation.

-

Procedure: a. Dissolve 500 mg of (R)-tert-butyl 3-methylpiperazine-1-carboxylate and 400 µL of formaldehyde (37% solution) in 5 mL of chloroform. b. In a separate vessel, prepare a solution of 151 mg of sodium cyanoborohydride and 163 mg of zinc chloride in 8 mL of methanol. c. Add the methanol solution to the chloroform solution and stir the reaction mixture overnight at room temperature. d. Upon completion, dilute the mixture with 100 mL of chloroform and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Stage 2: Boc Deprotection

-

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but can be readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc group, yielding the free amine as a trifluoroacetate salt.

-

Procedure: a. Dissolve the residue from Stage 1 in 4 mL of chloroform. b. Add 4 mL of trifluoroacetic acid and stir at room temperature for 1.5 hours. c. Concentrate the reaction solution under reduced pressure to remove TFA and solvent. d. Dissolve the resulting residue in methanol and pass it through a weak anion-exchange resin to remove the trifluoroacetate counter-ion and isolate the free base. e. Distill off the solvent under reduced pressure to obtain this compound as a brown oily product.

Caption: Synthetic workflow for this compound.

Part 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing complex, biologically active molecules. The piperazine core is a privileged structure in drug design, and the specific stereochemistry of this derivative enables the creation of potent and selective ligands for various biological targets.

| Application Area | Description | Source(s) |

| Opioid Receptor Ligands | Serves as a key intermediate in the synthesis of selective δ-opioid receptor ligands, which are investigated as potential analgesics with fewer side effects than traditional opioids. | [11] |

| Central Nervous System (CNS) Agents | Dimethylpiperazine scaffolds are integral to drugs targeting CNS disorders, including anti-anxiety and antidepressant medications. | [12][13] |

| General Drug Discovery | The piperazine moiety is widely used to improve the metabolic stability and aqueous solubility of drug candidates, making it a valuable component in hit-to-lead optimization. | [2][14] |

| Antiviral & Antifungal Agents | The dimethylpiperazine structure is employed in the development of novel antiviral and antifungal compounds. | [14] |

| Agrochemicals & Polymers | Beyond pharmaceuticals, dimethylpiperazines are used in formulating pesticides and herbicides and in the production of specialty polymers. | [12] |

The incorporation of the 1,2-dimethylpiperazine moiety can significantly influence a compound's pharmacokinetic properties. The methyl groups can sterically shield adjacent positions from metabolic enzymes, potentially increasing the drug's half-life. Concurrently, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic component in the design and synthesis of next-generation therapeutics. Its defined stereochemistry, coupled with the favorable properties of the piperazine scaffold, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and synthesis is essential for researchers aiming to develop novel, effective, and safe medicines. The continued exploration of this and other chiral building blocks will undoubtedly fuel further innovation in drug discovery.

References

-

Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. American Chemical Society. [Link]

-

Asymmetric Synthesis of 2,6-Methylated Piperazines. American Chemical Society. [Link]

-

2,2-Dimethylpiperazine. MySkinRecipes. [Link]

-

1,2-Dimethylpiperazine. ChemBK. [Link]

-

(S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740. PubChem. [Link]

-

2,5-Dimethylpiperazine | C6H14N2 | CID 7816. PubChem. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. (S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (R)-1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2,2-Dimethylpiperazine [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of (2R)-1,2-dimethylpiperazine

Introduction

(2R)-1,2-dimethylpiperazine is a chiral substituted diamine with significant applications in medicinal chemistry and as a building block in asymmetric synthesis. As with any chiral molecule destined for pharmaceutical or high-technology applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2-dimethylpiperazine is complicated by the molecule's dynamic nature, including ring inversion and the potential for cis/trans isomerism relative to the two methyl groups.[1][3] In an achiral solvent like CDCl₃, the two enantiomers are indistinguishable. The piperazine ring protons are diastereotopic, leading to a complex, non-first-order splitting pattern in the 2.0-3.5 ppm region.

Causality of Signal Dispersion: The protons on the piperazine ring (positions 3, 5, and 6) and the methine proton (position 2) are in distinct chemical environments. Their shifts are influenced by the electronegativity of the adjacent nitrogen atoms and their spatial relationship to the methyl groups. The N-methyl protons are expected to appear as a singlet, while the C-methyl protons will be a doublet due to coupling with the adjacent methine proton. The N-H proton is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH | ~1.5 - 2.5 | broad singlet | - | 1H |

| CH ₃-C2 | ~1.0 - 1.2 | doublet | ~6-7 | 3H |

| NCH ₃ | ~2.2 - 2.4 | singlet | - | 3H |

| Ring CH (C2) | ~2.4 - 2.6 | multiplet | - | 1H |

| Ring CH₂ (C3, C5, C6) | ~2.0 - 3.2 | complex multiplets | - | 6H |

Note: These are estimated values based on data for similar structures like 2-methylpiperazine and other substituted piperazines. Actual values can vary.[1][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-C2 | ~15 - 20 |

| N-C H₃ | ~45 - 50 |

| Ring C H₂ | ~45 - 55 (multiple signals expected) |

| Ring C H (C2) | ~55 - 60 |

Note: The exact chemical shifts of the ring carbons are sensitive to the conformation of the piperazine ring.[2][5]

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid amine sample.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

-

Solvent Choice: CDCl₃ is a common choice for its good dissolving power and minimal signal overlap with the analyte. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue, but will result in different chemical shifts.[6]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent as a reference. Aim for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be absorptions corresponding to N-H, C-H, and C-N bonds.

Predicted IR Spectral Data

The spectrum is expected to be dominated by stretching and bending vibrations of the amine and alkyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (N-H) | Medium-Weak, Broad |

| 2950 - 2990 | C-H Stretch | Methyl (sp³ C-H) | Strong |

| 2850 - 2930 | C-H Stretch | Methylene (sp³ C-H) | Strong |

| 1440 - 1470 | C-H Bend | Methylene/Methyl Scissoring | Medium |

| 1050 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Strong |

Note: The N-H stretch is often broad due to hydrogen bonding.[7]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples due to its simplicity and minimal sample preparation.[8][9]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a lint-free tissue soaked in isopropanol and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.[10]

-

Sample Application: Place one to two drops of neat this compound liquid directly onto the center of the ATR crystal.[11]

-

Data Acquisition: Bring the ATR press into contact with the sample to ensure good contact with the crystal.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol to prevent cross-contamination.

Workflow Diagram: ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure. For a volatile compound like 1,2-dimethylpiperazine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal analytical technique.

Predicted EI Mass Spectrum

Nitrogen Rule: The molecular formula of 1,2-dimethylpiperazine is C₆H₁₄N₂. With an even number of nitrogen atoms, the molecular ion (M⁺˙) is expected to have an even mass-to-charge ratio (m/z) of 114.[12]

Fragmentation Pathways: Under EI, the primary fragmentation mechanism for cyclic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[13] This process leads to the formation of stable, nitrogen-containing iminium ions.

-

α-cleavage at C2-C3 bond: Loss of a propyl radical (•C₃H₇) from the ring-opened molecular ion could lead to a fragment at m/z 71.

-

α-cleavage at C6-N1 bond: Cleavage adjacent to the N-methyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 99.

-

Base Peak: The most stable fragment, and thus the base peak, is often formed by α-cleavage that results in the most substituted iminium ion. For 1,2-dimethylpiperazine, a prominent fragment at m/z 70 is highly probable, resulting from the loss of an ethyl radical followed by a hydrogen rearrangement. A fragment at m/z 57 is also very common for substituted piperazines.[14][15]

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - CH₃]⁺ | Loss of methyl radical |

| 70 | [C₄H₈N]⁺ | α-cleavage product |

| 57 | [C₃H₇N]⁺ | α-cleavage product (Probable Base Peak) |

Experimental Protocol: GC-MS Analysis

This protocol is designed for the analysis of a volatile amine using a standard GC-MS system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Column Selection: Use a column specifically designed for volatile amines, such as a Restek Rtx-Volatile Amine column, to prevent peak tailing and ensure good peak shape.[16]

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 2 minutes.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 250 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library (if available) or the predicted fragmentation.

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid verification of key functional groups (N-H, C-H, C-N). Finally, GC-MS confirms the molecular weight via the molecular ion and provides structural information through predictable α-cleavage fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and structural elucidation of the target molecule, a critical requirement for its use in research and drug development.

References

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link][8]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Online] Available at: [Link][11]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online] Available at: [Link][9]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Online] Available at: [Link][1][3]

-

Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (MDPI). [Online] Available at: [Link][4]

-

Jochmann, M. A., et al. (2018). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Journal of Clinical Laboratory Analysis (NIH). [Online] Available at: [Link][17]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Online] Available at: [Link][10]

-

Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry (PMC - NIH). [Online] Available at: [Link][2]

-

Macit, M., et al. (2000). Synthesis and Spectroscopic Characterization of Four New Substituted Piperazineglyoximes and Their Complexes with Some Transition Metals. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry (Taylor & Francis Online). [Online] Available at: [Link][18]

-

ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Online] Available at: [Link][19]

-

Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry (ACS Publications). [Online] Available at: [Link][20]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Online] Available at: [Link][21]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Online] Available at: [Link][13]

-

ResearchGate. (2008). (PDF) SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. [Online] Available at: [Link][22]

-

ResearchGate. Fragmentation pathways of the cyclic imine ring under EI conditions. [Online] Available at: [Link][23]

-

ResearchGate. ¹H NMR spectra of compound 3a measured in five different solvents. [Online] Available at: [Link][6]

-

Zhang, K., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods (RSC Publishing). [Online] Available at: [Link][24]

-

Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Online] Available at: [Link][16]

-

Whitman College. GCMS Section 6.15: Fragmentation of Amines. [Online] Available at: [Link][12]

-

PubChem. 1,4-Dimethylpiperazine. [Online] Available at: [Link][25]

-

PubChem. 2,5-Dimethylpiperazine. [Online] Available at: [Link][26]

-

NIST. Piperazine, 1,4-dimethyl-. NIST Chemistry WebBook. [Online] Available at: [Link][14]

-

NIST. Piperazine dihydrochloride. NIST Chemistry WebBook. [Online] Available at: [Link][7]

-

NIST. Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. [Online] Available at: [Link][15]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine dihydrochloride [webbook.nist.gov]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 15. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 16. gcms.cz [gcms.cz]

- 17. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]

- 25. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of (2R)-1,2-dimethylpiperazine

Executive Summary

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its typical water solubility and the presence of two modifiable nitrogen atoms, make it a privileged scaffold in drug design.[1][2] This guide delves into the specific attributes of a chiral derivative, (2R)-1,2-dimethylpiperazine. As researchers increasingly focus on stereochemistry to enhance target specificity and reduce off-target effects, the demand for well-characterized, enantiomerically pure building blocks has grown significantly. This document provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in synthetic chemistry and drug development programs.

Molecular Structure and Identification

This compound is a chiral diamine featuring a piperazine ring substituted with two methyl groups at the C1 and C2 positions. The "(2R)" designation defines the absolute stereochemistry at the C2 chiral center. The molecule exists predominantly in a chair conformation to minimize steric strain.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 25057-77-6 (unspecified stereochemistry) | [3][4] |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [4][5][6] |

| Canonical SMILES | CN1CCNC |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in both reaction media and biological systems. While experimental data for this specific enantiomer is limited, properties can be inferred from related dimethylpiperazine isomers and computational models.

| Property | Value (Predicted/Inferred) | Reference |

| Appearance | Colorless to light yellow liquid or low melting solid | [6] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [7] |

| LogP (Octanol-Water Partition Coeff.) | -0.09 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 0 | [7] |

The presence of two nitrogen atoms confers basicity to the molecule. It will have two distinct pKa values, with the secondary amine (N-H) being less basic than the tertiary amine due to the electron-donating effect of the two methyl groups on the latter. These properties are critical for salt formation strategies used to improve the solubility and bioavailability of drug candidates.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound requires a stereoselective approach. A common strategy involves the use of a chiral precursor, such as (R)-tert-butyl 3-methylpiperazine-1-carboxylate. The synthesis generally proceeds via reductive amination to introduce the N-methyl group, followed by deprotection if necessary.

A patented method describes dissolving (3R)-3-methylpiperazine-1-carboxylate and formaldehyde in a solvent, followed by the addition of a reducing agent like sodium cyanoborohydride.[8] Subsequent removal of the protecting group yields the target compound.[8] Maintaining stereochemical integrity throughout the synthesis is paramount, as the biological activity of a final drug compound is often highly dependent on its absolute stereochemistry.

Caption: General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the molecule. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center and the chair conformation. Key signals would include:

-

A doublet for the C2-methyl group.

-

A singlet for the N1-methyl group.

-

A series of multiplets in the 2.0-3.5 ppm range corresponding to the diastereotopic protons of the piperazine ring.

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the two methyl carbons and the four carbons of the piperazine ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the piperazine ring, with a characteristic base peak often resulting from a stable fragment.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

N-H stretch: A moderate band around 3300-3500 cm⁻¹.

-

C-H stretch: Strong bands in the 2800-3000 cm⁻¹ region (aliphatic).

-

C-N stretch: Bands in the 1000-1200 cm⁻¹ region.

Experimental Protocol: Structural Confirmation

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer operating at ≥400 MHz.

-

MS Acquisition: Analyze the sample via GC-MS or direct infusion ESI-MS to determine the molecular weight and fragmentation pattern.

-

IR Acquisition: Obtain an IR spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Analysis: Integrate all spectroscopic data to confirm that the chemical shifts, coupling constants, molecular ion, and vibrational frequencies are consistent with the structure of this compound.

Caption: Standard workflow for the analytical characterization of the title compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The secondary amine is readily available for a wide range of chemical transformations, including:

-

N-Alkylation and N-Arylation: To introduce diverse substituents.

-

N-Acylation: To form amides.

-

Reductive Amination: To append larger molecular fragments.

This versatility makes it an invaluable chiral building block. Dimethylpiperazine derivatives are integral to the synthesis of bioactive molecules, including δ-opioid receptor ligands, where the specific stereochemistry is crucial for receptor binding and pharmacological activity.[11] Its incorporation into a drug candidate can improve metabolic stability, enhance solubility, and provide a key vector for interacting with biological targets.[6][12]

Caption: Logical relationship of the chiral scaffold to therapeutic development.

Safety, Handling, and Storage

As with many amines, this compound and its related compounds are considered hazardous. Piperazine derivatives can cause skin and eye irritation or burns and may be harmful if inhaled or swallowed.[13][14][15]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a valuable chiral building block for medicinal chemists and drug development professionals. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, provides a robust platform for the synthesis of novel, stereochemically pure therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic properties—as outlined in this guide—is the first step toward unlocking its full potential in the pursuit of next-generation pharmaceuticals.

References

-

Cain, J. P., et al. (1997). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry. Available at: [Link]

-

DeLombaert, S., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry. Available at: [Link]

-

MySkinRecipes. 2,2-Dimethylpiperazine. Retrieved from [Link]

-

PubChem. 2,5-Dimethylpiperazine. Retrieved from [Link]

-

PubChem. (2R,5S)-2,5-dimethyl-1-methylsulfonylpiperazine. Retrieved from [Link]

-

Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]

-

NIST. WebBook - Piperazine, 2,6-dimethyl-. Retrieved from [Link]

-

NIST. WebBook - Piperazine dihydrochloride. Retrieved from [Link]

-

SpectraBase. 1,2-Dimethylpiperidine - 13C NMR. Retrieved from [Link]

-

Gaba, M., et al. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

NIST. WebBook - cis-2,5-dimethylpiperazine. Retrieved from [Link]

-

PubChem. 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

-

SpectraBase. trans-2,5-Dimethylpiperazine - Vapor Phase IR. Retrieved from [Link]

-

NIST. WebBook - Piperazine, 2,5-dimethyl-. Retrieved from [Link]

-

NIST. WebBook - Piperazine, 2,5-dimethyl- (Phase change data). Retrieved from [Link]

-

SpectraBase. Piperazine, 2,3-dimethyl-5-(2-methylpropyl)- - Vapor Phase IR. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. (R)-1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 10. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,2-Dimethylpiperazine [myskinrecipes.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Chiral Pool Synthesis of (2R)-1,2-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1,2-Dimethylpiperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance potency and selectivity. This guide provides an in-depth, technically-focused protocol for the enantioselective synthesis of this compound, leveraging the principles of chiral pool synthesis. Starting from the readily available and inexpensive amino acid, (R)-alanine, this methodology offers a robust and scalable route to the target molecule. The synthesis involves a four-step sequence: protection of the amine, reduction of the carboxylic acid, cyclization to form the piperazine core, and subsequent N-methylation. Each step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Chiral Piperazines and Chiral Pool Synthesis

The piperazine motif is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Introducing stereocenters into this scaffold, such as in 1,2-disubstituted piperazines, allows for fine-tuning of pharmacological properties by exploring three-dimensional chemical space.[3] this compound, specifically, serves as a key intermediate for various therapeutic candidates.

Chiral Pool Synthesis is an efficient strategy for producing enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials.[4][5] Amino acids, sugars, and terpenes are common starting points.[6] This approach is advantageous as it bypasses the need for often complex asymmetric catalysis or chiral resolutions, embedding the desired stereochemistry from the outset.[7] For the synthesis of this compound, (R)-alanine is an ideal chiral precursor, providing the necessary (R)-configured stereocenter at the C2 position of the target piperazine ring.

Synthetic Strategy and Retrosynthetic Analysis

The synthetic plan is designed for efficiency and scalability, beginning with the chiral precursor (R)-alanine. The core logic is to build the piperazine ring from a linear diamine precursor, which itself is derived from the starting amino acid.

Retrosynthetic Analysis: The retrosynthetic pathway disconnects the target molecule back to the starting material, (R)-alanine. The key disconnections are the N-methyl group and the piperazine ring itself, revealing a critical diamine intermediate.

Caption: Retrosynthetic analysis of this compound.

Forward Synthetic Workflow: The synthesis proceeds through four main transformations:

-

Protection & Activation: The amino group of (R)-alanine is protected, and the carboxylic acid is activated for reduction.

-

Reduction: The activated carboxyl group is reduced to a primary alcohol.

-

Cyclization: The resulting amino alcohol is converted into a diamine and cyclized to form the piperazine ring.

-

N-Methylation: The final N-methyl group is installed to yield the target product.

Caption: Forward synthetic workflow from (R)-alanine.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-Alanine

Objective: To protect the primary amine of (R)-alanine as a tert-butyloxycarbonyl (Boc) group, preventing its reaction in subsequent steps and enhancing solubility in organic solvents.

Methodology:

-

Dissolve (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(R)-alanine as a white solid.

Causality: The Boc group is chosen for its stability under reductive conditions and its ease of removal under acidic conditions, providing orthogonal protection. The basic condition (NaOH) is necessary to deprotonate the amino group, enabling its nucleophilic attack on the Boc anhydride.

| Reagent | Molar Eq. | Purpose |

| (R)-Alanine | 1.0 | Chiral Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Amine Protecting Agent |

| Sodium Hydroxide | 2.0 | Base |

| Dioxane/Water | - | Solvent |

Step 2: Reduction of N-Boc-(R)-alanine to N-Boc-(R)-alaninol

Objective: To selectively reduce the carboxylic acid to a primary alcohol without affecting the Boc protecting group.

Methodology:

-

Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (NMM, 1.0 eq) followed by isobutyl chloroformate (IBCF, 1.0 eq) dropwise, maintaining the temperature below -10 °C. Stir for 15 minutes. This forms a mixed anhydride.

-

In a separate flask, suspend sodium borohydride (NaBH₄, 1.5 eq) in THF and add water dropwise until the initial effervescence subsides. Cool this suspension to 0 °C.

-

Add the NaBH₄ suspension to the mixed anhydride solution at -15 °C.

-

Allow the reaction to stir for 2 hours at 0 °C.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(R)-alaninol.

Causality: Direct reduction of a carboxylic acid with NaBH₄ is inefficient. Conversion to a mixed anhydride with isobutyl chloroformate activates the carboxyl group, making it susceptible to reduction by the milder NaBH₄. This avoids the use of stronger reducing agents like LiAlH₄ which could potentially cleave the Boc group.

| Reagent | Molar Eq. | Purpose |

| N-Boc-(R)-alanine | 1.0 | Substrate |

| N-Methylmorpholine | 1.0 | Base |

| Isobutyl chloroformate | 1.0 | Activating Agent |

| Sodium Borohydride | 1.5 | Reducing Agent |

| Tetrahydrofuran (THF) | - | Solvent |

Step 3: Formation of the Piperazine Ring

Objective: To construct the piperazine ring via a two-step process involving the formation of a linear diamine precursor followed by intramolecular cyclization.

Methodology:

-

Mesylation: Dissolve N-Boc-(R)-alaninol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

-

Amination: Add N-benzylamine (2.0 eq) and allow the reaction to warm to room temperature, then heat to reflux for 12 hours.

-

Work-up: Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Debenzylation & Cyclization: Dissolve the crude intermediate in methanol and add Pd/C (10 mol%). Hydrogenate at 50 psi for 24 hours. Filter through Celite and concentrate. The resulting diamine is then cyclized by dissolving in DCM, adding Et₃N (2.2 eq), and p-toluenesulfonyl chloride (TsCl, 1.1 eq) at 0°C, followed by stirring at room temperature for 12 hours to yield (2R)-1-Boc-4-tosyl-2-methylpiperazine.

-

Detosylation: The tosyl group can be removed under standard reductive conditions if the free piperazine is desired at this stage.

Causality: The primary alcohol is converted to a good leaving group (mesylate). Subsequent Sₙ2 displacement with N-benzylamine introduces the second nitrogen atom. The benzyl group serves as a temporary protecting group that can be easily removed by catalytic hydrogenation. The final intramolecular cyclization is promoted by converting the primary amine into a better nucleophile with a base and activating the secondary amine with a tosyl group for ring closure.

Step 4: Deprotection and N-Methylation

Objective: To remove the Boc protecting group and install the final methyl group on the N1 position.

Methodology:

-

Deprotection: Dissolve the Boc-protected piperazine from Step 3 in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of (2R)-2-methylpiperazine.

-

N-Methylation (Eschweiler-Clarke Reaction): To the crude piperazine salt, add formic acid (5.0 eq) and aqueous formaldehyde (37%, 3.0 eq).[8] Heat the mixture to 90 °C for 6 hours.

-

Work-up: Cool the reaction and basify to pH > 12 with 6M NaOH. Extract the product with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or chromatography to yield pure this compound.

Causality: The Boc group is labile to strong acid, providing the free secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines.[9] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent in a reductive amination process.

| Reagent | Molar Eq. | Purpose |

| (2R)-1-Boc-2-methylpiperazine | 1.0 | Substrate |

| 4M HCl in Dioxane | Excess | Deprotecting Agent |

| Formaldehyde (37% aq.) | 3.0 | Methyl Source |

| Formic Acid | 5.0 | Reducing Agent |

Characterization and Purity Analysis

The final product should be characterized to confirm its identity and enantiomeric purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and diastereomeric purity.

-

Chiral HPLC/GC: To determine the enantiomeric excess (ee%) of the final product. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase must be developed.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Expected Yield and Purity:

-

Overall Yield: 40-50% over 4 steps.

-

Enantiomeric Excess (ee%): >98%.

Conclusion

This guide outlines a reliable and well-precedented chiral pool synthesis for this compound starting from (R)-alanine. The chosen synthetic route is robust, scalable, and relies on well-understood chemical transformations. By providing detailed, step-by-step protocols and explaining the rationale behind experimental choices, this document serves as a valuable resource for researchers in medicinal and organic chemistry, enabling the efficient production of this important chiral building block.

References

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). ResearchGate. Available at: [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

- Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. Google Patents.

-

Syntheses and transformations of piperazinone rings. A review. (2010). ResearchGate. Available at: [Link]

- Methylation of piperazines. Google Patents.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

- Synthesis method of N-methylpiperazine. Google Patents.

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2016). National Institutes of Health. Available at: [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Royal Society of Chemistry. Available at: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

-

Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). MDPI. Available at: [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. Available at: [Link]

-

Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. Available at: [Link]

-

Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2012). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

- 9. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

(2R)-1,2-dimethylpiperazine structural information and conformation

An In-depth Technical Guide to the Structural and Conformational Landscape of (2R)-1,2-dimethylpiperazine

Authored by: Gemini, Senior Application Scientist

Abstract

Piperazine and its derivatives are cornerstone pharmacophores in modern drug discovery, integral to a wide array of therapeutics targeting CNS disorders, infectious diseases, and oncology.[1][2] The precise three-dimensional arrangement of these scaffolds is paramount, as it governs molecular recognition at the biological target. This guide provides a comprehensive technical analysis of this compound, a chiral substituted piperazine. We will dissect its core structural features, delve into the complexities of its conformational isomerism, and outline the synergistic experimental and computational workflows required to elucidate its preferred spatial arrangements. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage structure-based design principles.

Core Molecular Structure of this compound

This compound is a disubstituted derivative of piperazine, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The defining features of this specific molecule are:

-

Chirality: A stereocenter at the C2 position, with the (R)-configuration.

-

Substitution: A methyl group at C2 and a second methyl group on the nitrogen atom at N1.

These substitutions break the symmetry of the parent piperazine ring, introducing complex stereochemical and conformational considerations that directly influence its utility as a synthetic building block.

Table 1: Fundamental Molecular Properties

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 623586-02-7[3] |

| Molecular Formula | C₆H₁₄N₂[3] |

| Molecular Weight | 114.19 g/mol [3] |

| SMILES | C[C@@H]1CNCCN1C[3] |

Conformational Isomerism: A Dynamic Equilibrium

Like its carbocyclic analog cyclohexane, the piperazine ring is non-planar and predominantly adopts a chair conformation to minimize torsional and angle strain.[4] The presence of two methyl groups on the this compound ring system leads to several possible chair conformers, which exist in a dynamic equilibrium. The relative stability of these conformers is dictated by the steric strain arising from the spatial orientation of the methyl substituents, which can be either axial or equatorial .

The two primary chair conformations arise from ring inversion. Within each of these, the N1-methyl group can also exist in axial or equatorial orientations due to nitrogen inversion. The key energetic penalty to consider is the 1,3-diaxial interaction , a destabilizing steric clash between an axial substituent and other axial atoms on the same face of the ring.

The principal conformational equilibrium for this compound involves two chair forms:

-

Conformer A (Diequatorial): The C2-methyl group is in an equatorial position, and the N1-methyl group is also equatorial. This conformer is generally the most stable as it minimizes 1,3-diaxial interactions.

-

Conformer B (Diaxial): Following a ring flip, the C2-methyl group occupies an axial position, and the N1-methyl group becomes axial. This conformer is significantly less stable due to substantial steric hindrance between the two axial methyl groups and the axial hydrogens within the ring.

Therefore, the conformational landscape is heavily biased towards the diequatorial arrangement.

Caption: Conformational equilibrium of this compound.

Experimental Methodologies for Conformational Determination

While theoretical principles predict the diequatorial conformer as the most stable, experimental validation is crucial. A multi-faceted approach combining solid-state analysis and solution-state characterization provides the most complete picture.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural data in the solid state. It reveals precise bond lengths, bond angles, and the preferred conformation adopted by the molecule within the crystal lattice. For instance, a study on the related compound (2R)-2-Methylpiperazinediium tetrachloridocuprate(II) confirmed that the piperazine ring adopts a chair conformation in the crystal structure.[5] This provides strong evidence that the chair is the lowest energy conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular conformation in solution, where molecules are conformationally mobile.

-

¹H NMR - Coupling Constants: The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. A large coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs between two axial protons (³J_ax-ax). Smaller coupling constants (2-5 Hz) are observed for axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) relationships. By analyzing the coupling patterns of the ring protons, the axial or equatorial nature of the C2-methyl group can be determined.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). Strong NOEs between an axial methyl group and other axial protons on the same side of the ring would confirm an axial orientation. Conversely, the absence of these correlations and the presence of NOEs to equatorial protons would support an equatorial assignment.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify all proton resonances.

-

2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin coupling networks and confirm assignments.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms) to observe through-space correlations.

-

Data Analysis:

-

Measure the ³J_HH coupling constants for the proton at C2.

-

Integrate and analyze cross-peaks in the NOESY/ROESY spectrum to identify key spatial proximities, particularly between the methyl groups and ring protons.

-

Correlate the observed large coupling constants and NOE patterns to assign the dominant chair conformation in solution.

-

Computational Modeling: In Silico Validation

Computational chemistry offers a powerful complement to experimental data, enabling the quantification of energy differences between conformers and the visualization of the potential energy surface.[6][7]

Computational Workflow

A robust computational analysis involves a multi-step process to ensure a thorough exploration of the conformational space and accurate energy calculations.

-

Conformational Search: Employ a molecular mechanics (MM) force field (e.g., MMFF94) to perform a systematic or stochastic search of all possible conformations (chair, boat, twist-boat).

-

Geometry Optimization and Energy Minimization: Take the low-energy conformers identified from the MM search and perform full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). The M06-2X functional with a cc-pVDZ basis set has been shown to offer a good balance of accuracy and efficiency for piperazine-containing ligands.[8]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Single-Point Energy Refinement: For the most accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher-level ab initio method like MP2 or DLPNO-CCSD(T) with a larger basis set.[7][8]

Caption: Workflow for computational conformational analysis.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | C2-Methyl | N1-Methyl | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| Chair 1 | Equatorial | Equatorial | 0.00 (Global Minimum) | >98% |

| Chair 2 | Axial | Equatorial | ~2.1 | <2% |

| Chair 3 | Equatorial | Axial | ~2.5 | <1% |

| Chair 4 | Axial | Axial | >5.0 | <0.1% |

| Twist-Boat | - | - | ~5.5 | <0.1% |

| (Note: Values are illustrative, based on established principles of steric strain in substituted cyclic systems. Actual values require specific calculations.) |

Implications for Drug Design and Development

A rigorous understanding of the conformational preferences of this compound is not merely an academic exercise; it is fundamental to its application in drug development.

-

Pharmacophore Definition: The bioactive conformation of a drug is the specific 3D arrangement it adopts when binding to its target. The dominant diequatorial conformation of this compound presents a distinct spatial orientation of its nitrogen lone pairs and methyl groups. This orientation is a critical component of the pharmacophore and dictates how it fits into a receptor's binding pocket.[9]

-

Structure-Activity Relationships (SAR): The preference for the diequatorial conformer "pre-organizes" the molecule for binding, potentially reducing the entropic penalty upon interaction with a receptor and leading to higher affinity. Understanding this allows chemists to design rigidified analogs that lock in the desired conformation.

-

Physicochemical Properties: Molecular shape influences properties such as lipophilicity, solubility, and crystal packing. The preferred conformation impacts these properties, which in turn affect a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a well-defined three-dimensional architecture. The piperazine ring overwhelmingly adopts a chair conformation, with the conformational equilibrium heavily favoring the isomer where both the C2-methyl and N1-methyl substituents occupy equatorial positions to minimize steric strain. This preference is predictable from fundamental stereochemical principles and can be definitively characterized through a synergistic combination of high-resolution NMR spectroscopy and quantum mechanical calculations. For drug development professionals, this detailed conformational knowledge is indispensable for rational ligand design, pharmacophore modeling, and the optimization of drug-receptor interactions.

References

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

- N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum. ChemicalBook.

- 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum. ChemicalBook.